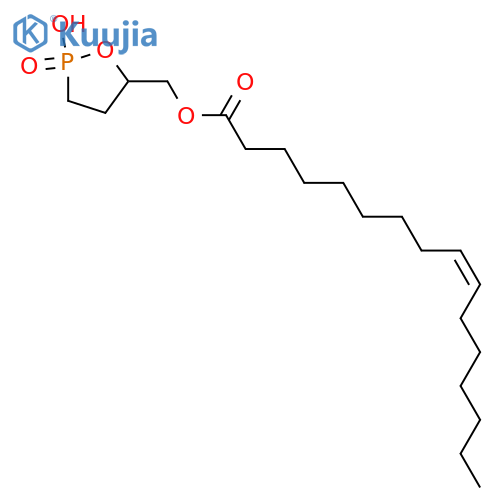Cas no 910228-13-6 ((2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate)

910228-13-6 structure
商品名:(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate
(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate 化学的及び物理的性質
名前と識別子
-
- (2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate
- Palmitoleoyl 3-carbacyclic Phosphatidic Acid
- (2-Hydroxy-2-oxido-1,2-oxaphospholan-5-yl)methyl (9Z)-9-hexadecenoate (ACI)
- HY-134954
- (2-hydroxy-2-oxo-1,2
- PD020220
- IAGUMCXYAAGWJD-FPLPWBNLSA-N
- (2-Hydroxy-2-oxo-1,2lambda5-oxaphospholan-5-yl)methyl (Z)-hexadec-9-enoate
- 9Z-hexadecenoic acid, (2-hydroxy-2-oxido-1,2-oxaphospholan-5-yl)methyl ester
- 910228-13-6
- E-oxaphospholan-5-yl)methyl (9Z)-hexadec-9-enoate
- CS-0167445
-
- インチ: 1S/C20H37O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h7-8,19H,2-6,9-18H2,1H3,(H,22,23)/b8-7-
- InChIKey: IAGUMCXYAAGWJD-FPLPWBNLSA-N
- ほほえんだ: C(C1CCP(O)(=O)O1)OC(=O)CCCCCCC/C=C\CCCCCC
計算された属性
- せいみつぶんしりょう: 388.23786127g/mol
- どういたいしつりょう: 388.23786127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 16
- 複雑さ: 450
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 72.8Ų
(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P913041-1mg |
Palmitoleoyl 3-carbacyclic Phosphatidic Acid |
910228-13-6 | 98% | 1mg |
¥2,470.50 | 2022-09-01 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73332-1mg |
Palmitoleoyl 3-carbacyclic Phosphatidic Acid |
910228-13-6 | 98% | 1mg |
¥1636.00 | 2022-04-26 | |
| 1PlusChem | 1P00GTS7-10mg |
Palmitoleoyl 3-carbacyclic Phosphatidic Acid |
910228-13-6 | ≥95% | 10mg |
$1224.00 | 2024-04-20 | |
| A2B Chem LLC | AH84295-1mg |
Palmitoleoyl 3-carbacyclic Phosphatidic Acid |
910228-13-6 | ≥95% | 1mg |
$128.00 | 2024-05-20 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73332-5mg |
Palmitoleoyl 3-carbacyclic Phosphatidic Acid |
910228-13-6 | 98% | 5mg |
¥6640.00 | 2022-04-26 | |
| A2B Chem LLC | AH84295-5mg |
Palmitoleoyl 3-carbacyclic Phosphatidic Acid |
910228-13-6 | ≥95% | 5mg |
$534.00 | 2024-05-20 | |
| 1PlusChem | 1P00GTS7-1mg |
Palmitoleoyl 3-carbacyclic Phosphatidic Acid |
910228-13-6 | ≥95% | 1mg |
$194.00 | 2024-04-20 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73332-500ug |
Palmitoleoyl 3-carbacyclic Phosphatidic Acid |
910228-13-6 | 98% | 500ug |
¥860.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73332-10mg |
Palmitoleoyl 3-carbacyclic Phosphatidic Acid |
910228-13-6 | 98% | 10mg |
¥11190.00 | 2022-04-26 | |
| A2B Chem LLC | AH84295-10mg |
Palmitoleoyl 3-carbacyclic Phosphatidic Acid |
910228-13-6 | ≥95% | 10mg |
$934.00 | 2024-05-20 |
(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate 関連文献
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
910228-13-6 ((2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate) 関連製品
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
